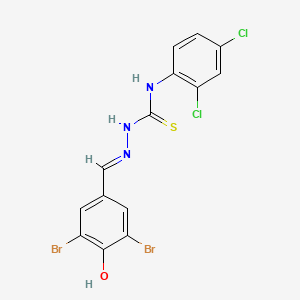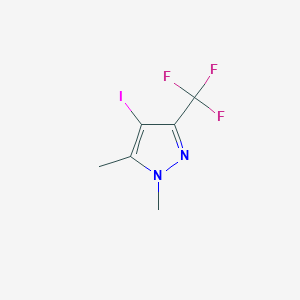![molecular formula C16H15N3O4 B10901917 N'-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10901917.png)
N'-[(E)-(2-methylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The process can be summarized as follows:
Starting Materials: 2-methylbenzaldehyde and 2-nitrophenoxyacetic acid hydrazide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazide group can be oxidized to form corresponding acids or esters.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Corresponding acids or esters.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE exerts its effects is primarily through its interaction with biological macromolecules. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially inhibiting their function. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(2-METHYLPHENYL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both nitro and hydrazide groups allows for a wide range of chemical modifications and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O4/c1-12-6-2-3-7-13(12)10-17-18-16(20)11-23-15-9-5-4-8-14(15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
IOWSUUVPBXWFFX-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10901837.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B10901841.png)



![4-{(Z)-[2-(3-bromophenyl)hydrazinylidene]methyl}-2-ethoxy-6-iodophenyl benzoate](/img/structure/B10901853.png)
![[4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL][hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10901875.png)

![2-{[(2-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10901886.png)
![4-{(E)-[2-(4-amino-6-chloropyrimidin-2-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B10901889.png)
![N'-{(E)-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(trifluoromethyl)benzohydrazide](/img/structure/B10901901.png)
![Ethyl 4-carbamoyl-3-methyl-5-[(2-methylpropanoyl)amino]thiophene-2-carboxylate](/img/structure/B10901906.png)
![N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide](/img/structure/B10901910.png)
